WJD008

Catalog No.
S547180
CAS No.
1309087-83-9
M.F
C19H21N5O2
M. Wt
351.41
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WJD008

CAS Number

1309087-83-9

Product Name

WJD008

IUPAC Name

4-[2-(Dimethylamino)ethenyl]-2-(3-hydroxyphenyl)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

InChI

InChI=1S/C19H21N5O2/c1-23(2)7-6-17-16(13-20)19(24-8-10-26-11-9-24)22-18(21-17)14-4-3-5-15(25)12-14/h3-7,12,25H,8-11H2,1-2H3/b7-6+

InChI Key

NOXRZMIVCROOPI-VOTSOKGWSA-N

SMILES

N#CC1=C(N2CCOCC2)N=C(C3=CC=CC(O)=C3)N=C1/C=C/N(C)C

Solubility

Soluble in DMSO

Synonyms

WJD008; WJD 008; WJD-008

Description

The exact mass of the compound WJD008 is 351.1695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

351.1695

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Wang X, Li JP, Yang Y, Ding J, Meng LH. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth. Acta Pharmacol Sin. 2013 Sep;34(9):1201-7. doi: 10.1038/aps.2013.81. Epub 2013 Jul 29. PubMed PMID: 23892273; PubMed Central PMCID: PMC4003165.
2: Zhou HY, Huang SL. Current development of the second generation of mTOR inhibitors as anticancer agents. Chin J Cancer. 2012 Jan;31(1):8-18. doi: 10.5732/cjc.011.10281. Epub 2011 Nov 4. Review. PubMed PMID: 22059905; PubMed Central PMCID: PMC3249493.
3: Schenone S, Brullo C, Musumeci F, Radi M, Botta M. ATP-competitive inhibitors of mTOR: an update. Curr Med Chem. 2011;18(20):2995-3014. Review. PubMed PMID: 21651476.
4: Li T, Wang J, Wang X, Yang N, Chen SM, Tong LJ, Yang CH, Meng LH, Ding J. WJD008, a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin inhibitor, prevents PI3K signaling and inhibits the proliferation of transformed cells with oncogenic PI3K mutant. J Pharmacol Exp Ther. 2010 Sep 1;334(3):830-8. doi: 10.1124/jpet.110.167940. Epub 2010 Jun 3. PubMed PMID: 20522531.

Explore Compound Types